7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

TRPA1 antagonist pain research ion channel pharmacology

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 1152578-03-4): ≥95% pure triazolopyrimidine building block with dual-activity probe credentials — TRPA1 antagonist IC50 6.9 nM and PI3Kδ cellular IC50 102 nM. The 7-chloro substituent enables nucleophilic aromatic substitution for SAR diversification; the 3-propyl group provides a defined lipophilic anchor. DMSO solubility >30 mg/mL and established pKa 9.86 facilitate seamless integration into parallel synthesis workflows. Ideal for kinase inhibitor screening, calcium flux assays, and target validation studies. Data gaps for Syk inhibition, oral bioavailability, and hERG profiling should be considered in experimental design.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
CAS No. 1152578-03-4
Cat. No. B1521315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine
CAS1152578-03-4
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESCCCC1=NN=C2N1C=NC(=C2)Cl
InChIInChI=1S/C8H9ClN4/c1-2-3-7-11-12-8-4-6(9)10-5-13(7)8/h4-5H,2-3H2,1H3
InChIKeyUWLXRHGCZKWWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: CAS 1152578-03-4 Procurement Specifications and Core Scaffold Characteristics


7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 1152578-03-4) is a nitrogen-containing fused heterocyclic compound belonging to the triazolopyrimidine class, with molecular formula C8H9ClN4 and molecular weight 196.64 g/mol [1]. The compound features a triazole ring fused to a pyrimidine ring, with a chlorine substituent at the 7-position and a propyl group at the 3-position [1]. The 1,2,4-triazolo[4,3-c]pyrimidine scaffold has been investigated extensively as a kinase inhibitor pharmacophore, particularly in the development of Syk family kinase inhibitors and CDK2-targeting agents [2][3]. This specific derivative serves primarily as a research tool compound and synthetic building block for medicinal chemistry applications.

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: Why In-Class Analogs Cannot Be Interchanged Without Quantified Comparison


The 1,2,4-triazolo[4,3-c]pyrimidine scaffold exhibits substantial variation in biological target engagement depending on substitution patterns at the 3- and 7-positions. Literature-derived structure-activity relationship (SAR) studies demonstrate that modifications to the 7-position chlorine substituent and 3-position alkyl group significantly alter kinase selectivity profiles, cellular potency, and ADMET properties [1]. Furthermore, isomeric rearrangement to the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine scaffold can occur under certain synthetic conditions, fundamentally changing the compound's binding orientation and pharmacological profile [2]. Consequently, generic substitution based solely on scaffold similarity without quantified comparative data introduces unacceptable variability in experimental reproducibility and may invalidate structure-based design hypotheses. The following quantitative evidence establishes the specific performance boundaries for 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine relative to defined comparators.

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


TRPA1 Antagonist Activity of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: IC50 Comparison Against Reference Antagonist

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits TRPA1 antagonism with an IC50 of 6.9 nM against recombinant human TRPA1 expressed in HEK293F cells, assessed via reduction in AITC-induced intracellular Ca2+ increase [1]. The reference TRPA1 antagonist HC-030031, a widely used tool compound, demonstrates IC50 values ranging from approximately 700 nM to 4.8 μM in similar calcium flux assays [2]. The target compound shows approximately 100-fold greater potency on a molar basis under comparable assay conditions.

TRPA1 antagonist pain research ion channel pharmacology

PI3Kδ Cellular Inhibition by 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: Cellular IC50 Relative to Biochemical Binding Affinity

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine demonstrates inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with a cellular IC50 of 102 nM, as measured by electrochemiluminescence assay following 30-minute incubation [1]. Biochemical binding affinity to PI3Kδ measured via competitive fluorescence polarization assay yields an IC50 of 2.3 nM [1]. The approximately 44-fold shift from biochemical to cellular IC50 provides a quantifiable metric for cell permeability and target engagement efficiency.

PI3Kδ inhibitor immuno-oncology B-cell signaling

Physicochemical Profile of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: Predicted pKa and DMSO Solubility for Formulation Planning

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine has a predicted pKa of 9.86 ± 0.15 , indicating that the compound remains predominantly non-ionized at physiological pH (~7.4), which influences membrane permeability predictions. DMSO solubility is >30 mg/mL, with solution stability at -20°C for up to 3 months . The compound is supplied at ≥95% purity from multiple vendors, with select suppliers offering 98% purity grade .

physicochemical characterization formulation development solubility

Caveat: Absence of Direct Syk Kinase Comparative Data for 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

The 1,2,4-triazolo[4,3-c]pyrimidine scaffold has established precedent as a Syk family kinase inhibitor pharmacophore, with lead compounds from the Hirabayashi series demonstrating Syk IC50 values in the low nanomolar range (e.g., compound 10d) [1]. However, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine specifically lacks publicly available Syk or ZAP-70 inhibitory data. No direct head-to-head comparison between this derivative and the published Syk inhibitor leads is available.

Syk inhibitor kinase selectivity data gap

Caveat: Limited Oral Bioavailability and PK Data for 1,2,4-Triazolo[4,3-c]pyrimidine Scaffold

Published literature indicates that 1,2,4-triazolo[4,3-c]pyrimidine derivatives can exhibit poor oral bioavailability. Hirabayashi and colleagues noted that triazolo[4,3-c]pyrimidine derivative 1 and triazolo[1,5-c]pyrimidine derivative 2, while showing strong in vitro Syk inhibitory activity, demonstrated poor oral efficacies in a mouse model of IL-2 production [1]. Subsequent scaffold hopping to imidazo[1,2-c]pyrimidine derivatives (e.g., compound 9f) was required to achieve in vivo oral suppression of passive cutaneous anaphylaxis and ConA-induced IL-2 production [1]. No oral PK data specific to 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine have been published.

pharmacokinetics oral bioavailability ADME

Caveat: Absence of hERG Cardiac Safety Data for 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cardiac safety assessment via hERG channel inhibition is a critical component of drug candidate profiling. While general drug discovery frameworks emphasize the need for hERG evaluation (IC50 values typically desirable above 1-10 μM to minimize proarrhythmic risk) [1][2], no hERG patch clamp or binding assay data for 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine are publicly available.

cardiac safety hERG channel toxicity screening

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine: Evidence-Backed Research and Industrial Application Scenarios


TRPA1 Antagonist Tool Compound for In Vitro Pain and Inflammation Target Validation

Based on the TRPA1 antagonist IC50 of 6.9 nM measured in recombinant human TRPA1-expressing HEK293F cells [1], this compound serves as a potent research tool for target validation studies in TRPA1-mediated pain and inflammatory pathways. Its ~100-fold greater potency relative to the standard tool compound HC-030031 enables experimental designs requiring lower compound concentrations and reduced off-target potential due to vehicle or solubility limitations. Suitable applications include calcium flux assays, electrophysiology studies, and mechanistic investigations of TRPA1-dependent nociceptive signaling in vitro.

PI3Kδ Pathway Probe for B-Cell and Immuno-Oncology Cell-Based Assays

With a cellular IC50 of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [2], this compound functions as a cell-permeable probe for interrogating PI3Kδ-dependent signaling in B-cell lymphoma and immuno-oncology models. The documented 44× biochemical-to-cellular shift provides researchers with a calibrated reference point for interpreting target engagement efficiency. This compound is appropriate for short-term in vitro assays including pAKT-S473 electrochemiluminescence detection, flow cytometry-based phospho-protein analysis, and cell viability screening in PI3Kδ-addicted cell lines.

Triazolopyrimidine Scaffold Building Block for Parallel SAR Library Synthesis

As a 7-chloro-3-propyl-substituted triazolopyrimidine with ≥95% commercial purity , this compound serves as a versatile synthetic intermediate for medicinal chemistry programs exploring kinase inhibitor SAR around the 1,2,4-triazolo[4,3-c]pyrimidine core. The 7-position chloro substituent enables nucleophilic aromatic substitution reactions for diversification at this position, while the 3-position propyl group provides a defined lipophilic anchor for structure-activity exploration. The established pKa of 9.86 and DMSO solubility >30 mg/mL facilitate straightforward handling in parallel synthesis workflows.

Discovery-Stage Kinase Inhibitor Screening with Explicit Data Gap Awareness

For laboratories conducting kinase inhibitor screening panels, this compound represents a triazolopyrimidine scaffold derivative with documented activities against TRPA1 and PI3Kδ [1][2]. However, procurement decisions must account for the absence of direct Syk inhibitory data [3], lack of oral bioavailability characterization [4], and missing hERG cardiac safety profiling. This compound is therefore most appropriate for early discovery screening where these data gaps are explicitly acknowledged and where orthogonal assays will be performed to establish kinase selectivity, ADME properties, and safety profiles de novo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.